molecular formula C14H14FN3O B2656882 N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide CAS No. 2094909-41-6

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2656882
CAS No.: 2094909-41-6
M. Wt: 259.284
InChI Key: SLHIIVVJJJOOPL-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is a synthetic organic compound that features a fluorophenyl group, a pyrazole ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride under basic conditions to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide
  • N-[(4-bromophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide
  • N-[(4-methylphenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide

Uniqueness

N-[(4-fluorophenyl)(1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-3-13(19)17-14(11-8-16-18(2)9-11)10-4-6-12(15)7-5-10/h3-9,14H,1H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHIIVVJJJOOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CC=C(C=C2)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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